N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2-hydroxy-5-methylphenylpyridine-4-carboxamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)pyridine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)pyridine-4-carboxamide
- N-(2-methylphenyl)pyridine-4-carboxamide
- N-(2-hydroxy-5-methylphenyl)pyridine-4-carboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-4-13(18-2)12(9-10)16-14(17)11-5-7-15-8-6-11/h3-9H,1-2H3,(H,16,17) |
InChI Key |
SQRWYSOKGNTMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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